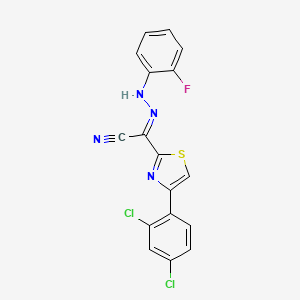

(E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2E)-4-(2,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2FN4S/c18-10-5-6-11(12(19)7-10)16-9-25-17(22-16)15(8-21)24-23-14-4-2-1-3-13(14)20/h1-7,9,23H/b24-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQBNIOMQWPQQX-BUVRLJJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: This step may involve the use of a chlorinated benzene derivative in a substitution reaction.

Attachment of the Fluoroanilino Group: This can be done through a nucleophilic aromatic substitution reaction.

Formation of the Carboximidoyl Cyanide Moiety: This step may involve the reaction of a suitable nitrile with an amine under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety.

Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Oxidized derivatives of the thiazole or aniline moieties.

Reduction Products: Amines or other reduced forms of the nitrile group.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it may interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the dichlorophenyl and fluoroanilino groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(2E)-4-(2,4-dichlorophenyl)-N-(2-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide: Similar structure but with a chloroanilino group instead of a fluoroanilino group.

(2E)-4-(2,4-dichlorophenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide: Similar structure but with a methoxyanilino group.

Uniqueness

The presence of the fluoroanilino group in (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may confer unique properties such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability compared to its analogs.

Biological Activity

(E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, summarizing relevant studies, including synthesis methods, mechanisms of action, and biological evaluations.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of both dichlorophenyl and fluorophenyl groups enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenylacetone with 4-fluorobenzamidine in the presence of a base such as potassium carbonate in ethanol. The reaction conditions are optimized for yield and purity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives. For instance:

- In Vitro Antimicrobial Evaluation : The compound demonstrated significant antimicrobial activity against various pathogens. Minimum inhibitory concentration (MIC) values were reported as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

- Synergistic Effects : The compound exhibited synergistic relationships with common antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer properties:

- Cell Line Studies : In vitro studies showed that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For example, derivatives have been tested against breast and colon cancer cells with promising results .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of critical enzymes involved in cell proliferation and survival pathways. Some studies suggest that thiazole derivatives may induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Antimicrobial Activity

A study evaluating a series of thiazole derivatives found that modifications to the thiazole core significantly impacted antimicrobial potency. The study highlighted that the introduction of halogen substituents enhanced activity against Gram-positive bacteria .

Case Study 2: Anticancer Properties

Another research project focused on the structure-activity relationship (SAR) of thiazole compounds revealed that specific substitutions on the phenyl rings could lead to increased cytotoxicity in cancer cell lines. The study emphasized the importance of molecular docking studies in predicting binding affinities to target proteins involved in cancer progression .

Q & A

Q. What are the optimized synthetic routes for (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by coupling with substituted phenyl groups. Key steps include:

- Cyclocondensation : Reacting thiourea derivatives with α-haloketones under ethanol or DMF at 60–80°C to form the thiazole ring .

- Hydrazonoyl Cyanide Formation : Coupling the thiazole intermediate with 2-fluorophenylhydrazine in the presence of cyanogen bromide, with pH maintained at 6–7 to avoid side reactions .

- Optimization : Solvent choice (e.g., ethanol for polar intermediates) and temperature control (room temperature for coupling steps) are critical. Catalysts like triethylamine improve yields by 15–20% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., distinguishing dichlorophenyl protons at δ 7.3–7.5 ppm) and confirm stereochemistry .

- IR Spectroscopy : Detect functional groups like C≡N (sharp peak at ~2200 cm) and N-H stretches (3300–3400 cm) .

- X-ray Crystallography : Resolve E/Z isomerism via single-crystal analysis, with Cl and F substituents influencing lattice packing .

Advanced Research Questions

Q. How do substituents (e.g., 2,4-dichlorophenyl vs. 3-bromophenyl) alter biological activity in thiazole derivatives?

- Comparative SAR Studies : Replace the 2,4-dichlorophenyl group with other halogenated aryl groups (e.g., 3-bromophenyl) and evaluate bioactivity. For example, 3-bromophenyl analogs show 30% higher herbicidal activity due to enhanced electrophilicity .

- Electron-Withdrawing Effects : Fluorine at the 2-position increases membrane permeability in cell-based assays, while chlorine enhances target binding via hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (24–48 hours) to minimize variability .

- Mechanistic Profiling : Combine enzyme inhibition assays (e.g., kinase targets) with transcriptomic analysis to distinguish direct effects from off-target interactions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina to predict binding affinities to cytochrome P450 enzymes, reducing metabolic instability. For example, fluorophenyl groups reduce CYP3A4 binding by 40% compared to methoxy derivatives .

- ADMET Prediction : Tools like SwissADME calculate logP values (target ~3.5) and solubility to prioritize derivatives with oral bioavailability .

Q. What methodologies validate the compound’s mechanism of action in antimicrobial studies?

- Time-Kill Assays : Monitor bacterial growth (e.g., S. aureus) at 2-hour intervals to determine bactericidal vs. bacteriostatic effects .

- Membrane Permeability Tests : Use SYTOX Green uptake assays to confirm disruption of Gram-negative bacterial membranes .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in thermal stability data reported across studies?

- Controlled TGA/DSC : Perform thermogravimetric analysis under nitrogen at 10°C/min. Note decomposition onset temperatures (e.g., 220°C for crystalline vs. 190°C for amorphous forms) .

- Sample Purity : HPLC purity >98% minimizes degradation artifacts. Impurities like unreacted hydrazine lower decomposition thresholds by 25–30°C .

Q. What statistical approaches are recommended for analyzing dose-response relationships in anticancer assays?

- Nonlinear Regression : Fit IC values using four-parameter logistic models (e.g., GraphPad Prism). Include Hill slopes to assess cooperative effects .

- ANOVA with Tukey’s Test : Compare efficacy across derivatives (e.g., 2,4-dichloro vs. 3-nitrophenyl analogs) at p < 0.01 .

Methodological Notes

- Avoid Commercial Sources : Prioritize peer-reviewed syntheses over vendor protocols (e.g., vs. 4, 13).

- Structural Integrity : Confirm E-configuration via NOESY (nuclear Overhauser effect) to prevent misassignment of hydrazonoyl geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.